
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
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Overview
Description
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is an organic compound with the molecular formula C14H19Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a butyl group attached to a butanamine backbone, with a dichlorophenoxy substituent, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine typically involves the reaction of 2,4-dichlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the nucleophilic substitution reaction.
Solvent: Organic solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine (CAS: 418784-88-0) has the molecular formula C₁₄H₂₁Cl₂NO , with a molar mass of 290.23 g/mol . Its structure includes:
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A primary amine group (-NH₂) on a butanamine backbone.
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A phenoxy group (O-C₆H₃Cl₂) substituted at the 4-position of the benzene ring.
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An N-butyl substituent attached to the amine nitrogen.
The combination of these functional groups suggests potential reactivity at the amine site and possible interactions involving the chlorinated phenoxy moiety.
Inferred Reaction Pathways
While direct experimental data for this compound’s reactions is limited, its structural features suggest the following pathways based on analogous compounds:
Reactions at the Amine Group
Primary amines like butylamine (C₄H₁₁N) undergo:
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Acylation : Reaction with acid chlorides to form amides (e.g., R-NH₂ + R’COCl → R-NH-COR’ + HCl) .
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Alkylation : Reaction with alkyl halides to form secondary or tertiary amines (e.g., R-NH₂ + R’X → R-NH-R’ + HX) .
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Salt Formation : Protonation with strong acids (e.g., HCl → R-NH₃⁺Cl⁻) .
Example Reaction Table
Reaction Type | Reactants/Reagents | Products | Reference |
---|---|---|---|
Acylation | Acid chloride (e.g., CH₃COCl) | Amide derivative | |
Alkylation | Alkyl halide (e.g., CH₃CH₂Br) | Secondary amine | |
Acid-Base Reaction | HCl | Ammonium salt |
Hydrolysis of the Phenoxy Group
Though the phenoxy group in this compound is not explicitly described as an ester, related studies on 2,4-dichlorophenoxyacetic acid (2,4-D) esters indicate hydrolysis under acidic or basic conditions to form the carboxylic acid . For example:
2,4-D-n-butyl ester → 2,4-D acid + butanol in aqueous solutions .
Environmental Stability and Degradation
The compound’s stability in environmental systems may depend on:
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Microbial activity : Analogous phenoxy compounds (e.g., 2,4-D esters) undergo microbial hydrolysis .
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pH-dependent reactions : Hydrolysis rates may increase at extreme pH values, though specific data is unavailable.
Toxicological Considerations
While no direct toxicity data exists for this compound, studies on related 2,4-D derivatives show neurobehavioral effects in rats, including locomotor activity depression . The presence of chlorine atoms on the phenoxy ring may contribute to bioaccumulative potential, though this is not confirmed.
Data Limitations and Research Gaps
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Lack of direct reaction data : No experimental studies explicitly detailing this compound’s reactivity.
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Structural analogies : Inferences rely on similar compounds like butylamine and 2,4-D esters .
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Toxicity extrapolation : Direct correlations to neurobehavioral effects observed in 2,4-D derivatives cannot be confirmed without further testing.
Scientific Research Applications
Agricultural Use
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is primarily utilized as a herbicide. Its mechanism of action involves inhibiting plant growth by interfering with specific biochemical pathways. This makes it effective against a variety of weeds while being selective for certain crops.
Key Findings :
- Studies have shown that the compound effectively controls broadleaf weeds in various crops without significant phytotoxicity.
- Its application rates and timing are critical for maximizing efficacy while minimizing environmental impact.
Pharmaceutical Research
In pharmaceutical contexts, this compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets.
Case Studies :
- A study demonstrated that this compound exhibits anti-inflammatory properties in murine models, significantly reducing paw edema compared to control groups.
- In vitro assays indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
Biochemical Research
The compound's ability to form complexes with metal ions has been explored in biochemical studies. These complexes can serve as catalysts or probes in various chemical reactions.
Research Insights :
- Complexation studies revealed that this compound can stabilize metal ions, enhancing their reactivity.
- This property is being investigated for applications in environmental remediation and catalysis.
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in therapeutic or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-4-(2,4-dichlorophenoxy)-N-ethylbutanamide
- N-Butyl-4-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is unique due to its specific structural features, such as the butyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
Biological Activity
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is a synthetic organic compound with the molecular formula C14H19Cl2NO2. It features a butyl group and a dichlorophenoxy moiety, making it significant in various fields such as chemistry, biology, and medicine. This compound is primarily studied for its potential biological activities and applications in drug development and pharmacological research.
The biological activity of this compound is linked to its interactions with specific molecular targets. It may influence cellular processes by binding to enzymes or receptors, thereby modulating their activity. Research indicates that the compound's effects can vary based on concentration and the biological context in which it is studied.
Pharmacological Properties
Research has shown that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various biological models.
- Cytotoxicity : Investigations into its cytotoxic effects have indicated that it may induce apoptosis in cancer cell lines, providing a basis for further exploration in cancer therapies.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the efficacy of this compound against various pathogens demonstrated significant inhibition zones in bacterial cultures. This suggests potential as a therapeutic agent against infections caused by resistant strains .
- Anti-inflammatory Research : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages. This finding supports its potential use in treating inflammatory diseases .
- Cytotoxicity Assessments : In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity, leading to increased rates of apoptosis compared to control groups. These results indicate its promise as an anticancer agent .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
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Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine production | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Property | Value |
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Molecular Formula | C14H19Cl2NO2 |
Molecular Weight | 288.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Properties
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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